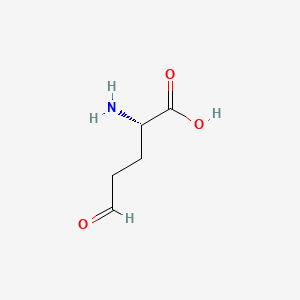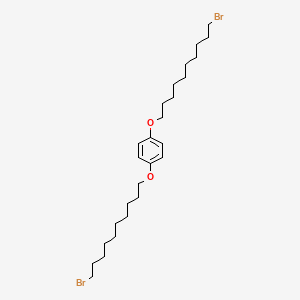
(2S)-2-amino-5-oxopentanoic acid
Übersicht
Beschreibung
(2S)-2-amino-5-oxopentanoic acid, also known as L-glutamic acid γ-semialdehyde, is an intermediate in the biosynthesis of proline and arginine. It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation. This compound plays a crucial role in various metabolic pathways and is of significant interest in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of L-glutamic acid using specific oxidizing agents under controlled conditions. Another method includes the reduction of L-glutamic acid γ-lactone, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then processed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form L-glutamic acid.
Reduction: It can be reduced to form L-proline.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: L-glutamic acid.
Reduction: L-proline.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-5-oxopentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme mechanisms.
Medicine: Research focuses on its potential therapeutic applications, including its role in proline and arginine metabolism.
Industry: It is used in the production of pharmaceuticals and as a precursor for various biochemical compounds.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-oxopentanoic acid involves its participation in enzymatic reactions within metabolic pathways. It acts as a substrate for enzymes such as pyrroline-5-carboxylate reductase and ornithine aminotransferase. These enzymes catalyze the conversion of the compound into proline and arginine, respectively, by facilitating specific chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-glutamic acid: A proteinogenic amino acid involved in protein synthesis.
L-proline: A non-essential amino acid important for protein structure.
L-arginine: An essential amino acid involved in the urea cycle and nitric oxide synthesis.
Uniqueness
(2S)-2-amino-5-oxopentanoic acid is unique due to its role as an intermediate in the biosynthesis of both proline and arginine. Unlike its similar compounds, it is not directly incorporated into proteins but serves as a crucial metabolic intermediate.
Eigenschaften
IUPAC Name |
2-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(5(8)9)2-1-3-7/h3-4H,1-2,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXUUFDPUOJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862041 | |
| Record name | 5-Oxonorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-92-4 | |
| Record name | Glutamic γ-semialdehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxonorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1618465.png)

![1-[10-(2,5-Dioxopyrrol-1-yl)decyl]pyrrole-2,5-dione](/img/structure/B1618468.png)




